molecular formula C17H20N2O3S B5669804 1-(ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine

1-(ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine

Cat. No.: B5669804
M. Wt: 332.4 g/mol
InChI Key: ZJXYDFDASDJRJT-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with an ethanesulfonyl group and a naphthalene-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine typically involves multiple steps. One common method starts with the preparation of naphthalene-1-carbonyl chloride from naphthalene-1-carboxylic acid using thionyl chloride. This intermediate is then reacted with piperazine to form 1-(naphthalene-1-carbonyl)piperazine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine can undergo several types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(Ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalene-1-carbonyl)piperazine: Lacks the ethanesulfonyl group, which may affect its solubility and reactivity.

    1-(Ethanesulfonyl)piperazine: Lacks the naphthalene-1-carbonyl group, which may influence its biological activity.

Uniqueness

1-(Ethanesulfonyl)-4-(naphthalene-1-carbonyl)piperazine is unique due to the presence of both the ethanesulfonyl and naphthalene-1-carbonyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-23(21,22)19-12-10-18(11-13-19)17(20)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXYDFDASDJRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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